molecular formula C16H15N5O3S B2369757 N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396852-02-0

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2369757
CAS No.: 1396852-02-0
M. Wt: 357.39
InChI Key: WMZKUQGTQJSGLA-UHFFFAOYSA-N
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Description

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures related to "N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" have been synthesized and evaluated for various biological activities. For instance, research on similar pyrimidine and thiadiazole derivatives has shown their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. These studies often involve the synthesis of novel heterocyclic compounds derived from key intermediates, demonstrating significant biological activities in vitro and in vivo. The methodologies used for these syntheses involve multistep reactions, including condensation, cyclization, and functional group modifications, highlighting the complexity and versatility of these chemical frameworks in medicinal chemistry research (Abu‐Hashem, Al-Hussain, Zaki, 2020), (Hassan, Hafez, Osman, 2014).

Antifungal and Antimicrobial Properties

Derivatives of pyrimidin-4-yl and thiadiazole have been evaluated for their antifungal and antimicrobial properties, suggesting potential applications in addressing infections and diseases caused by various pathogens. The synthesis of compounds with modified structures has led to the identification of molecules with enhanced activity against specific bacterial and fungal strains, providing a foundation for the development of new therapeutic agents. This research highlights the importance of structural modification in discovering compounds with desired biological activities (Jafar, Abdul Mahdi, Hadwan, AlameriAmeer, 2017).

Drug Discovery and Development

The exploration of novel compounds with pyrimidin-4-yl and thiadiazole moieties is also significant in the context of drug discovery, especially for diseases such as cancer. The process of identifying and optimizing these compounds involves evaluating their cytotoxicity against cancer cell lines, understanding their mechanism of action, and modifying their structures to enhance efficacy and reduce toxicity. Such research is pivotal in the development of new therapeutic agents that can offer improved treatment options for patients with various types of cancer (Verma, Verma, 2022).

Properties

IUPAC Name

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10-15(25-21-20-10)16(22)19-13-7-14(18-9-17-13)24-8-11-5-3-4-6-12(11)23-2/h3-7,9H,8H2,1-2H3,(H,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZKUQGTQJSGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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